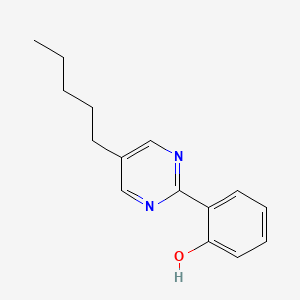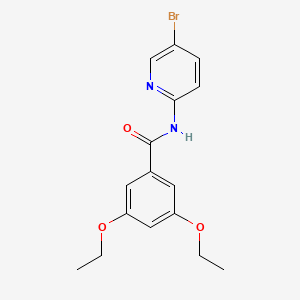
2-(5-pentyl-2-pyrimidinyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-pentyl-2-pyrimidinyl)phenol, also known as AM251, is a synthetic cannabinoid receptor antagonist that has been used in scientific research to study the endocannabinoid system. This molecule has gained attention due to its potential therapeutic applications in various medical conditions such as obesity, anxiety, and addiction.
作用机制
2-(5-pentyl-2-pyrimidinyl)phenol acts as a competitive antagonist of the CB1 receptor, which is widely expressed in the central and peripheral nervous systems. By blocking the CB1 receptor, 2-(5-pentyl-2-pyrimidinyl)phenol can inhibit the effects of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This can lead to a reduction in the release of neurotransmitters such as dopamine, which is involved in reward and addiction.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-pentyl-2-pyrimidinyl)phenol can have a range of biochemical and physiological effects. For example, in animal models, 2-(5-pentyl-2-pyrimidinyl)phenol has been shown to reduce food intake and body weight, suggesting its potential use in obesity treatment. Additionally, 2-(5-pentyl-2-pyrimidinyl)phenol has been shown to have anxiolytic effects, reducing anxiety-related behaviors in rodents. However, the effects of 2-(5-pentyl-2-pyrimidinyl)phenol can vary depending on the dose and route of administration.
实验室实验的优点和局限性
One advantage of using 2-(5-pentyl-2-pyrimidinyl)phenol in lab experiments is its high potency and selectivity for the CB1 receptor. This allows for precise manipulation of the endocannabinoid system without affecting other neurotransmitter systems. However, one limitation of 2-(5-pentyl-2-pyrimidinyl)phenol is its potential for off-target effects, as it can also interact with other receptors such as the vanilloid receptor type 1 (TRPV1).
未来方向
There are several potential future directions for research involving 2-(5-pentyl-2-pyrimidinyl)phenol. One area of interest is the use of 2-(5-pentyl-2-pyrimidinyl)phenol as a therapeutic agent in obesity treatment. Additionally, 2-(5-pentyl-2-pyrimidinyl)phenol has been shown to have potential as an anti-addictive agent, reducing drug-seeking behavior in animal models. Further research is needed to explore the safety and efficacy of 2-(5-pentyl-2-pyrimidinyl)phenol in humans, as well as its potential use in other medical conditions such as anxiety and pain.
In conclusion, 2-(5-pentyl-2-pyrimidinyl)phenol is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research to study the endocannabinoid system. This molecule has potential therapeutic applications in various medical conditions and has been shown to have a range of biochemical and physiological effects. While there are limitations to its use, 2-(5-pentyl-2-pyrimidinyl)phenol remains a valuable tool for exploring the role of the endocannabinoid system in health and disease.
合成方法
The synthesis of 2-(5-pentyl-2-pyrimidinyl)phenol involves several steps, starting with the reaction of 2,6-dimethylphenol with 5-bromopyrimidine. The resulting product is then subjected to a series of reactions to obtain 2-(5-pentyl-2-pyrimidinyl)phenol. This synthesis method has been optimized to produce high yields of pure 2-(5-pentyl-2-pyrimidinyl)phenol.
科学研究应用
2-(5-pentyl-2-pyrimidinyl)phenol has been widely used in scientific research to study the endocannabinoid system. This molecule is a potent antagonist of the cannabinoid receptor type 1 (CB1), which is responsible for the psychoactive effects of cannabis. By blocking the CB1 receptor, 2-(5-pentyl-2-pyrimidinyl)phenol can help to elucidate the role of the endocannabinoid system in various physiological and pathological processes.
属性
IUPAC Name |
2-(5-pentylpyrimidin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-3-4-7-12-10-16-15(17-11-12)13-8-5-6-9-14(13)18/h5-6,8-11,18H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVPHJUBNWJBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CN=C(N=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-1-(1-pyrrolidinyl)cyclopentanecarboxamide](/img/structure/B6049312.png)
![3-{2-[4-hydroxy-4-(2-pyridinyl)-1-piperidinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6049321.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6049326.png)
![1-(1-azepanyl)-3-[4-chloro-2-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6049334.png)
![ethyl 1-[4-(acetylamino)benzyl]-3-benzyl-3-piperidinecarboxylate](/img/structure/B6049336.png)


![(4-ethylbenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B6049348.png)


![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide hydrochloride](/img/structure/B6049372.png)
![N-[4-(3-tert-butyl-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazol-5-yl)phenyl]acetamide](/img/structure/B6049404.png)

![methyl 4-(5-{[3-(benzyloxy)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6049430.png)